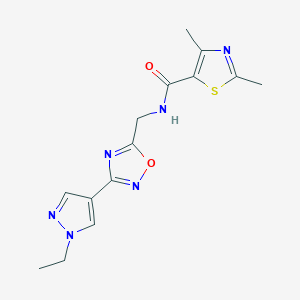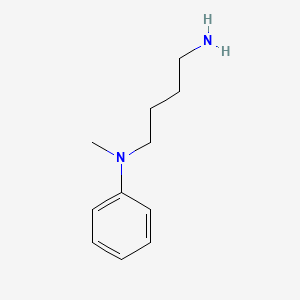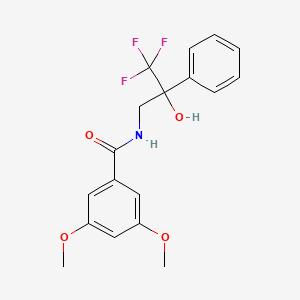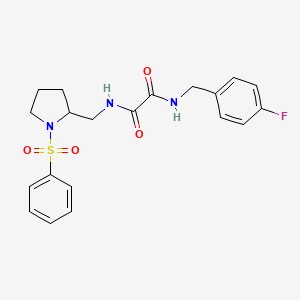![molecular formula C22H21FN2O3S B3016105 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide CAS No. 325986-11-6](/img/structure/B3016105.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21FN2O3S and its molecular weight is 412.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- BACE1 Inhibition: N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, including the compound , have been synthesized and tested for β-Secretase (BACE1) inhibitory activity. This is significant in Alzheimer's Disease research, as BACE1 is a critical target for its prevention and treatment. Some derivatives show promising IC50 values, indicating effective inhibition (Bertini et al., 2017).
Electronics and Light Emitting Diodes (LEDs)
- Polymer Light Emitting Diodes: The structural role of 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole ligands in polymer light-emitting diodes has been explored. These compounds contribute to tunable emission in green-emitting Ir(III) complexes, enhancing the performance of these devices (Cho et al., 2010).
Circadian Clock Modulation
- Cryptochrome Stabilization: A carbazole derivative similar to the one was discovered as a stabilizer of the clock protein cryptochrome, crucial for regulating the circadian clock. Derivatives of this compound, including KL001, have been developed for better biological activity, offering insights into controlling circadian rhythms (Lee et al., 2015).
Bioactivity and Molecular Interactions
- Biological Activity of Sulfonamide Derivatives: Novel sulfonamide derivatives, including N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) and derivatives of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-isopropylbenzenesulfonamide, have been synthesized and evaluated for antibacterial, antifungal, and antioxidant activities. These compounds show good potential compared to standard treatments (Subramanyam et al., 2017).
OLED and Phosphorescent Applications
- Blue and Red Phosphorescent OLEDs: Derivatives of 9-linked carbazole have been synthesized for use in OLEDs, demonstrating bipolar transporting ability and thermal stability. Their incorporation into OLEDs resulted in efficient blue and red emissions, surpassing conventional materials (Liu et al., 2018).
Material Synthesis and Characterization
- Synthesis and Characterization: The compound N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was synthesized and characterized, providing insights into the structural and chemical properties of similar compounds (Durgadas et al., 2012).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the compound’s MSDS or other technical documents provided by the manufacturer.
Eigenschaften
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGEIZSUNESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)




![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

